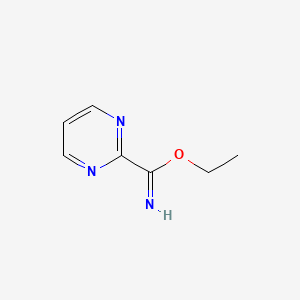![molecular formula C10H9Cl2N5 B13104109 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine CAS No. 79605-05-3](/img/structure/B13104109.png)
4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is a chemical compound with the molecular formula C10H9Cl2N3 It is characterized by the presence of two chlorine atoms and two dimethylamino groups attached to a bipyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine typically involves the chlorination of a bipyrimidine precursor followed by the introduction of dimethylamino groups. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .
Applications De Recherche Scientifique
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 4,6-Dichloro-N,N-dimethylnicotinamide
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine
Uniqueness
4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is unique due to its bipyrimidine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
79605-05-3 |
|---|---|
Formule moléculaire |
C10H9Cl2N5 |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3 |
Clé InChI |
FFDDKZIVVPDOPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


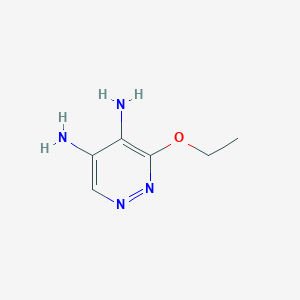
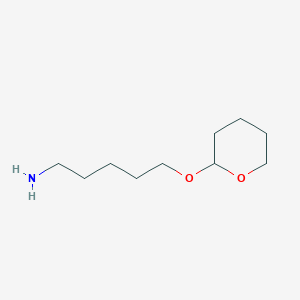
![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
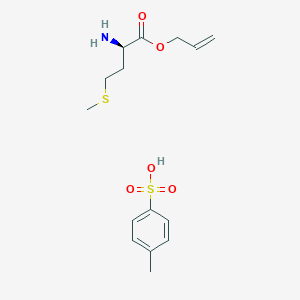

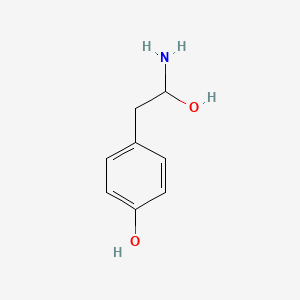
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
